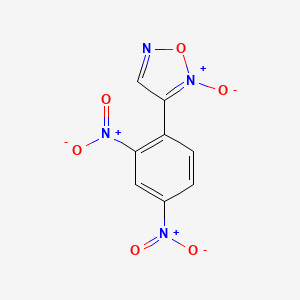![molecular formula C15H10N6O4S B14357787 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid CAS No. 91811-15-3](/img/structure/B14357787.png)
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid is a complex organic compound characterized by the presence of azido groups and a sulfonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the azido groups through diazotization followed by azidation. The sulfonic acid group can be introduced via sulfonation reactions. The key steps include:
Diazotization: Conversion of an amine group to a diazonium salt using nitrous acid.
Azidation: Substitution of the diazonium group with an azido group using sodium azide.
Sulfonation: Introduction of the sulfonic acid group using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, such as the Staudinger reaction with phosphines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphine oxide and amine derivatives.
科学研究应用
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid depends on its specific application. In bioconjugation, the azido groups react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
- 3-Azido-5-amino-1,2,4-triazole
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid is unique due to the combination of azido groups and a sulfonic acid moiety, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and reactive functionalities.
属性
CAS 编号 |
91811-15-3 |
|---|---|
分子式 |
C15H10N6O4S |
分子量 |
370.3 g/mol |
IUPAC 名称 |
5-azido-2-[3-(4-azidophenyl)-3-oxoprop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H10N6O4S/c16-20-18-12-5-1-10(2-6-12)14(22)8-4-11-3-7-13(19-21-17)9-15(11)26(23,24)25/h1-9H,(H,23,24,25) |
InChI 键 |
PARKLJGCHJVVRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


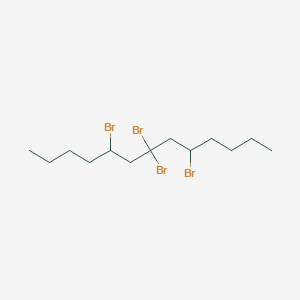
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
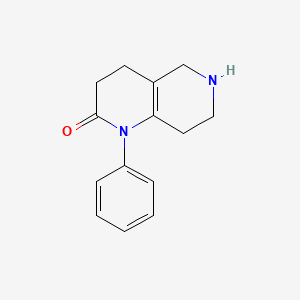
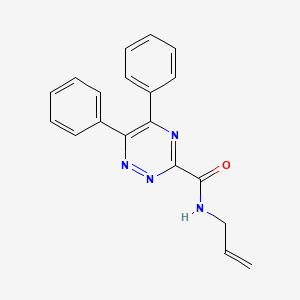

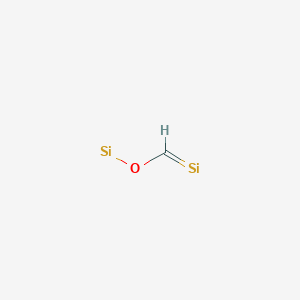
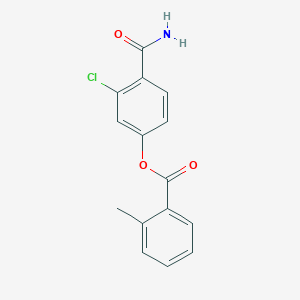

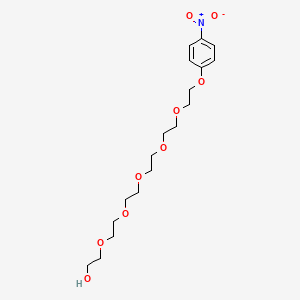
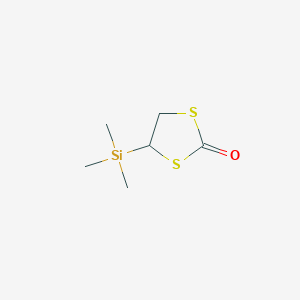
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
